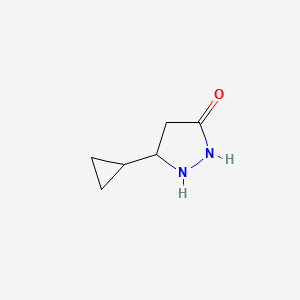![molecular formula C27H22N2O6 B12364686 3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione typically involves multi-step organic reactions. One common method includes the cyclocondensation of acyl or alkoxycarbonyl α-functionalized intermediates with appropriate reagents under controlled conditions . The reaction conditions often involve heating in solvents like toluene, sometimes in the absence of an organic base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could interact with multiple targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ferrocenylmethylidene-1,3-dihydro-2H-indol-2-ones: These compounds have similar structural features and are also studied for their biological activities.
2-Methylidene-1,3-thiazolidin-4-ones: These compounds share the methylidene group and are used in various chemical transformations.
Uniqueness
What sets 3’-Methylidene-1-[3-(4’-methylidene-2,5’-dioxospiro[indole-3,2’-oxolane]-1-yl)propyl]spiro[indole-3,5’-oxolane]-2,2’-dione apart is its spiro structure, which provides unique steric and electronic properties
Eigenschaften
Molekularformel |
C27H22N2O6 |
|---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
3'-methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C27H22N2O6/c1-16-14-26(34-22(16)30)18-8-3-5-10-20(18)28(24(26)32)12-7-13-29-21-11-6-4-9-19(21)27(25(29)33)15-17(2)23(31)35-27/h3-6,8-11H,1-2,7,12-15H2 |
InChI-Schlüssel |
MAJYGNYMOANPNU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(C3=CC=CC=C3N(C2=O)CCCN4C5=CC=CC=C5C6(C4=O)CC(=C)C(=O)O6)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



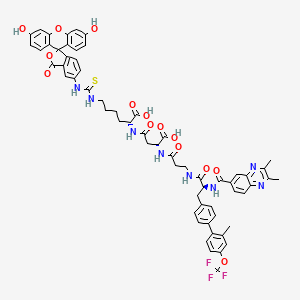
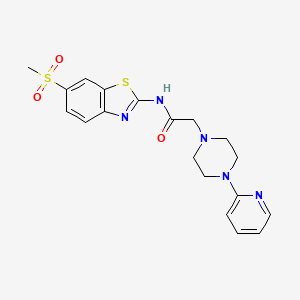

![(1S,3R,4R,5S)-4-[2-[2-(5-chlorothiophen-2-yl)ethynyl]-6-(ethylamino)purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12364625.png)

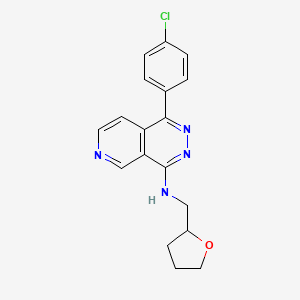

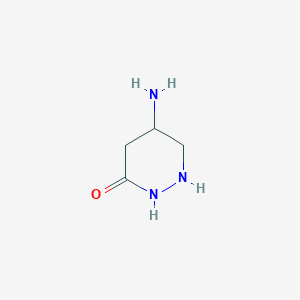
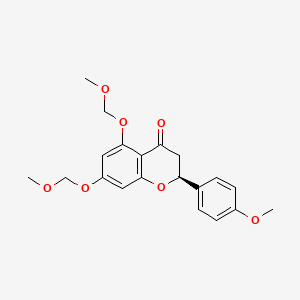
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester](/img/structure/B12364665.png)
![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
